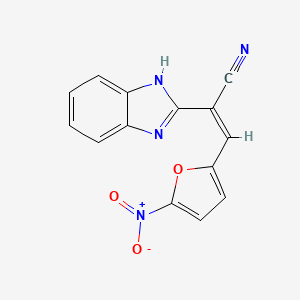![molecular formula C18H21NO3 B5354048 N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5354048.png)
N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide, also known as etofenprox, is an insecticide that belongs to the class of pyrethroids. It is widely used in agriculture and public health to control a variety of pests, including mosquitoes, flies, and cockroaches.
Wirkmechanismus
Etofenprox acts by disrupting the nervous system of insects. It binds to the voltage-gated sodium channels in the nerve membranes, leading to an influx of sodium ions and depolarization of the neurons. This results in paralysis and death of the insect.
Biochemical and Physiological Effects:
Etofenprox has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other beneficial insects. Etofenprox can also accumulate in the environment and has been detected in soil, water, and sediment.
Vorteile Und Einschränkungen Für Laborexperimente
Etofenprox is a widely used insecticide in both agriculture and public health. It has several advantages, including its broad-spectrum activity, low mammalian toxicity, and ability to control insecticide-resistant pests. However, N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide can also have limitations in lab experiments, such as its potential toxicity to non-target organisms and its persistence in the environment.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide. One area of research is the development of new formulations and delivery methods that can enhance its efficacy and reduce its environmental impact. Another area of research is the investigation of its potential for controlling other insect-borne diseases, such as Chikungunya and West Nile virus. Additionally, more studies are needed to understand the long-term effects of this compound on the environment and non-target organisms.
Conclusion:
Etofenprox is an important insecticide that has been widely used in agriculture and public health to control a variety of pests. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Future research on this compound should focus on improving its efficacy and reducing its environmental impact, as well as investigating its potential for controlling other insect-borne diseases.
Synthesemethoden
Etofenprox is synthesized by the reaction of 3-phenoxybenzyl alcohol with 3-methoxyphenylethylamine in the presence of a catalyst, such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to yield N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide.
Wissenschaftliche Forschungsanwendungen
Etofenprox has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases. It has been shown to be effective against a wide range of insect species, including those that are resistant to other insecticides. Etofenprox has also been evaluated for its potential to control mosquito-borne diseases such as malaria, dengue, and Zika virus.
Eigenschaften
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-8-7-11-17(12-15)21-3)19-18(20)14(2)22-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTQDCGAVJYTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5353979.png)
![rel-(4aS,8aR)-6-(2-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5353982.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5353992.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5353995.png)
![3-benzyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353999.png)
![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5354002.png)



![2-[(2-anilino-2-oxoethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5354034.png)
![5-({[(1S*,3R*)-3-aminocyclopentyl]carbonyl}amino)-N,N-dimethyl-1-benzothiophene-2-carboxamide](/img/structure/B5354038.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5354043.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5354044.png)
